molecular formula C20H22O4 B1255241 Limbatenolide E

Limbatenolide E

货号: B1255241
分子量: 326.4 g/mol
InChI 键: BMVREYKIVKWOCQ-QOJCHSLYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Limbatenolide E, also known as this compound, is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established protocols for isolating Limbatenolide E from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Polar solvents are preferred for initial extraction due to the compound’s solubility profile. Post-isolation, purity is validated via TLC and HPLC-MS . For reproducibility, document solvent ratios, temperature, and stationary phase specifications.

Q. Which spectroscopic methods are most reliable for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are standard. X-ray crystallography is recommended for absolute configuration determination. Cross-validate spectral data with published reference libraries (e.g., SciFinder, PubChem) to address ambiguities in stereochemistry .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Cytotoxicity is assessed via MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7). Anti-inflammatory activity is tested via COX-2 inhibition assays. Ensure positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to minimize variability .

Advanced Research Questions

Q. How can dose-response studies for this compound’s antitumor effects be optimized to account for cell-line heterogeneity?

Use a panel of cell lines representing diverse cancer types (e.g., NSCLC, glioblastoma) and normalize data to cell viability baselines. Incorporate IC₅₀ calculations with nonlinear regression models (e.g., GraphPad Prism). Address outliers by validating with clonogenic assays or flow cytometry .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., incubation time, serum concentration). Standardize protocols using guidelines like OECD 129 or CLSI M26. Perform meta-analyses with sensitivity testing to identify confounding variables (e.g., solvent carriers like DMSO affecting permeability) .

Q. How can synthetic routes for this compound analogs be designed to improve yield and scalability?

Employ retrosynthetic analysis to identify key intermediates. Optimize catalytic steps (e.g., asymmetric catalysis for stereocontrol) and use Design of Experiments (DoE) to test reaction parameters (temperature, solvent polarity). Characterize intermediates via IR and NMR to track byproduct formation .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing bioactivity data in multi-variable studies?

Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response curves, apply nonlinear mixed-effects modeling. Report confidence intervals and effect sizes to contextualize significance. Tools like R or Python’s SciPy are ideal for reproducibility .

Q. How should researchers validate the specificity of this compound’s molecular targets?

Combine siRNA knockdowns with competitive binding assays (e.g., SPR or ITC). Cross-reference with databases like STRING or KEGG to identify off-target pathways. Validate findings using CRISPR-Cas9 knockout models .

Q. Data Presentation Guidelines

  • Raw Data : Include in appendices with clear labels (e.g., “Supplementary Table S1: HPLC Retention Times”).
  • Processed Data : Use heatmaps for bioactivity profiles or line graphs for kinetic studies. Annotate error bars (SD or SEM) and p-values .
  • Comparative Analysis : Tabulate IC₅₀ values from prior studies, highlighting methodological differences (e.g., cell passage number, assay duration) .

属性

分子式

C20H22O4

分子量

326.4 g/mol

IUPAC 名称

(1S,13R,16S,20R)-1,16-dimethyl-8,14-dioxapentacyclo[11.6.1.02,11.05,9.016,20]icosa-2(11),5,9-triene-7,15-dione

InChI

InChI=1S/C20H22O4/c1-19-6-3-7-20(2)17(19)15(24-18(20)22)9-12-8-14-11(4-5-13(12)19)10-16(21)23-14/h8,10,15,17H,3-7,9H2,1-2H3/t15-,17-,19-,20+/m1/s1

InChI 键

BMVREYKIVKWOCQ-QOJCHSLYSA-N

手性 SMILES

C[C@]12CCC[C@]3([C@@H]1[C@@H](CC4=C2CCC5=CC(=O)OC5=C4)OC3=O)C

规范 SMILES

CC12CCCC3(C1C(CC4=C2CCC5=CC(=O)OC5=C4)OC3=O)C

同义词

limbatenolide E

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。